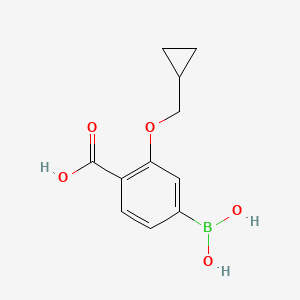
4-Borono-2-(cyclopropylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Borono-2-(cyclopropylmethoxy)benzoic acid is a boronic acid derivative with the molecular formula C11H13BO5 and a molecular weight of 236.03 g/mol . This compound is characterized by the presence of a boronic acid group and a cyclopropylmethoxy substituent on a benzoic acid core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the borylation of a suitable precursor, such as 2-(cyclopropylmethoxy)benzoic acid, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of 4-Borono-2-(cyclopropylmethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Borono-2-(cyclopropylmethoxy)benzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the cyclopropylmethoxy group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
科学的研究の応用
4-Borono-2-(cyclopropylmethoxy)benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Borono-2-(cyclopropylmethoxy)benzoic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
4-Borono-2-(cyclopropylmethoxy)benzoic acid can be compared with other boronic acid derivatives, such as:
4-Boronobenzoic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of a cyclopropylmethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the cyclopropylmethoxy substituent, which can provide distinct reactivity and selectivity in various chemical reactions .
特性
分子式 |
C11H13BO5 |
|---|---|
分子量 |
236.03 g/mol |
IUPAC名 |
4-borono-2-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BO5/c13-11(14)9-4-3-8(12(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,15-16H,1-2,6H2,(H,13,14) |
InChIキー |
WVAOMALJWPGCOQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(=O)O)OCC2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)


![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)



![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)



![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)


